molecular formula C27H31N3O6S B2824741 ethyl 4-(2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate CAS No. 878060-13-0

ethyl 4-(2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate

Cat. No. B2824741
CAS RN: 878060-13-0
M. Wt: 525.62
InChI Key: BOORHQJELDWZEG-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate is a useful research compound. Its molecular formula is C27H31N3O6S and its molecular weight is 525.62. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Ethyl 4-(2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate and related compounds are used as synthetic reagents in organic chemistry. They play a crucial role in reactions like sulfinyl-Knoevenagel, contributing to the synthesis of biologically active compounds and chiral building blocks (Du et al., 2012).

Molecular Structure Analysis

  • Advanced techniques like FT-IR and FT-Raman have been used to analyze the molecular structure of ethyl 4-(2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)acetamido)benzoate. These studies provide insights into the molecule's stability and potential reaction sites, which are critical for its applications in pharmacology and material science (El-Azab et al., 2016).

Crystallographic Studies

  • Crystallography offers valuable information about the spatial arrangement of atoms within these compounds. For example, studies on similar molecules have revealed specific angles and torsion details that are essential for understanding their chemical properties and reactivity (Xing & Nan, 2005).

Application in Multicomponent Reactions

  • This compound is utilized in complex, multicomponent reactions. These reactions are pivotal for the synthesis of various highly functionalized organic compounds, significantly enhancing the efficiency and scope of organic synthesis (Indumathi et al., 2007).

properties

IUPAC Name

ethyl 4-[[2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3O6S/c1-3-36-27(33)20-8-10-21(11-9-20)28-25(31)18-37(34,35)24-16-30(23-7-5-4-6-22(23)24)17-26(32)29-14-12-19(2)13-15-29/h4-11,16,19H,3,12-15,17-18H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOORHQJELDWZEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCC(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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